1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one is a complex organic compound characterized by its unique molecular structure and potential applications in various fields of research. This compound belongs to the class of spiro compounds, which are notable for their distinctive bridged ring systems that incorporate multiple heteroatoms, including oxygen and nitrogen.
The compound is classified under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their ring structures. It is identified by the Chemical Abstracts Service number 686723-63-7 and has a molecular formula of C₁₁H₁₇N₁O₃, with a molecular weight of approximately 211.26 g/mol . The compound is available from various chemical suppliers for research purposes.
The synthesis of 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one typically involves multi-step organic reactions that may include cyclization processes, condensation reactions, and the introduction of functional groups. One notable method involves the use of spiroketal-substituted cyclic ketoenols as intermediates, which can be synthesized through specific reaction conditions that favor the formation of the desired spiro structure .
Key steps in the synthesis may include:
The molecular structure of 1,4-dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one features two dioxolane rings fused with a nitrogen-containing spiro system. The structural representation can be depicted using SMILES notation: O=C1CCC2(CCC3(CC2)OCCO3)N1
, which illustrates the arrangement of atoms within the molecule .
1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its properties or tailor it for specific applications in medicinal chemistry or agricultural sciences .
1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one exhibits several notable physical properties:
The chemical properties include:
These properties make it suitable for use in various chemical environments within laboratory settings .
1,4-Dioxa-10-azadispiro[4.2.4.2]tetradecan-9-one has potential applications in several scientific fields:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5